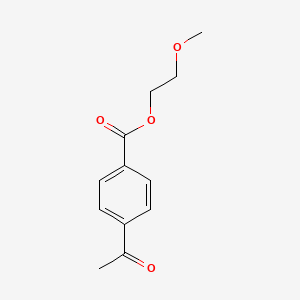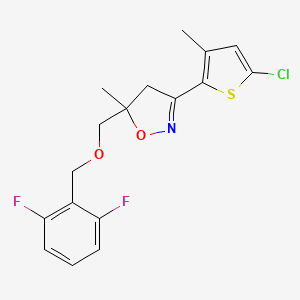
5-Chloro-methiozolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-methiozolin is a chemical compound known for its herbicidal properties. It is primarily used to control annual bluegrass (Poa annua) in various turfgrasses. This compound has gained attention due to its unique mechanism of action and effectiveness in both preemergence and postemergence applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-methiozolin involves several steps, including chlorination and nitration reactions. One common method involves the chlorination of 1-methylimidazole nitrate in the presence of sulfuric acid, followed by nitration to produce 5-chloro-1-methyl-4-nitroimidazole . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and nitration processes, followed by purification steps to isolate the desired product. The use of advanced reactors and controlled reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-methiozolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
5-Chloro-methiozolin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-methiozolin involves the inhibition of tyrosine aminotransferases (TATs) and cellulose biosynthesis inhibitors (CBIs). This dual mechanism disrupts essential metabolic pathways in plants, leading to their death. The compound targets specific enzymes and pathways involved in pigment and cellulose biosynthesis, making it highly effective against annual bluegrass .
Comparison with Similar Compounds
Similar Compounds
Methiozolin: A closely related compound with similar herbicidal properties.
Cinmethylin: Another herbicide that affects similar physiological pathways in plants.
Methylchloroisothiazolinone: A compound with antimicrobial properties, used in various industrial applications .
Uniqueness
5-Chloro-methiozolin stands out due to its dual mechanism of action, targeting both pigment and cellulose biosynthesis. This makes it more effective and versatile compared to other herbicides that typically target a single pathway .
Properties
Molecular Formula |
C17H16ClF2NO2S |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(5-chloro-3-methylthiophen-2-yl)-5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-4H-1,2-oxazole |
InChI |
InChI=1S/C17H16ClF2NO2S/c1-10-6-15(18)24-16(10)14-7-17(2,23-21-14)9-22-8-11-12(19)4-3-5-13(11)20/h3-6H,7-9H2,1-2H3 |
InChI Key |
OWWOCIVIHWBTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)Cl)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
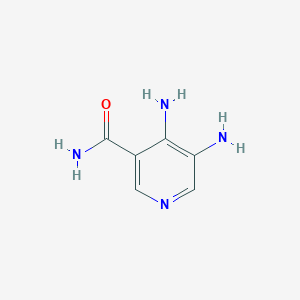
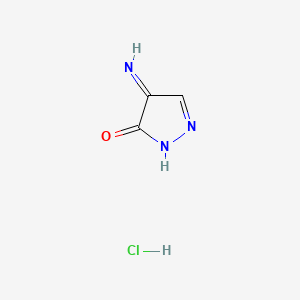
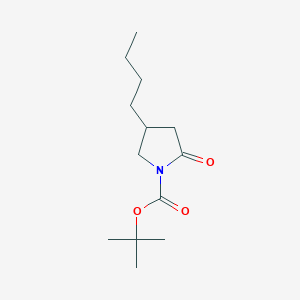
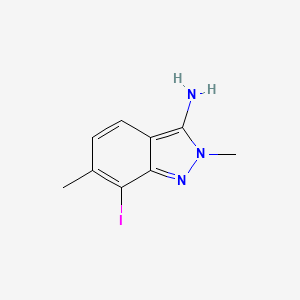



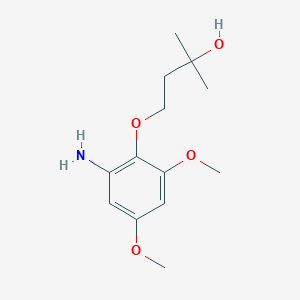
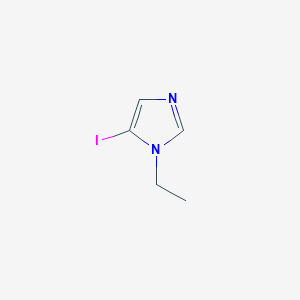
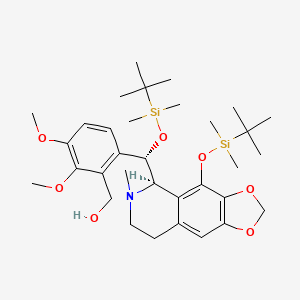
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
